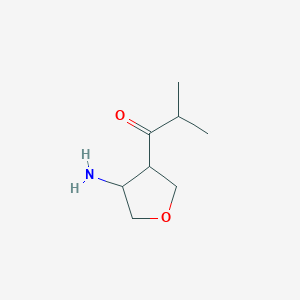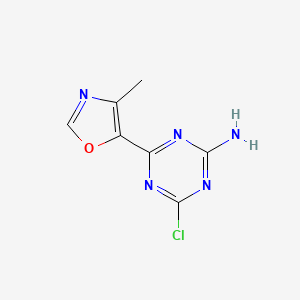
4-Chloro-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazin-2-amine is a heterocyclic compound that contains both triazine and oxazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Triazine Ring: The triazine ring can be synthesized via nucleophilic substitution reactions involving cyanuric chloride and suitable amines.
Coupling of the Rings: The final step involves coupling the oxazole and triazine rings under controlled conditions, often using a catalyst.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the oxazole ring.
Reduction: Reduction reactions can occur at the chloro group, potentially replacing it with a hydrogen atom.
Substitution: The chloro group on the triazine ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidation of the methyl group may yield a carboxylic acid derivative.
Reduction: Reduction of the chloro group may yield the corresponding amine.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It may be used in the synthesis of polymers or as a building block for advanced materials.
Biology
Biological Activity: Compounds with similar structures have shown antimicrobial, antifungal, and anticancer activities.
Medicine
Drug Development: The compound can be a lead compound for the development of new pharmaceuticals.
Industry
Agriculture: It may be used in the development of agrochemicals such as herbicides or pesticides.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazin-2-amine would depend on its specific application. For instance, if used as a drug, it may interact with specific enzymes or receptors in the body, inhibiting or activating certain biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazine: Lacks the amine group.
4-Chloro-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazin-2-ol: Contains a hydroxyl group instead of an amine.
Uniqueness
The presence of both the oxazole and triazine rings, along with the specific substituents, gives 4-Chloro-6-(4-methyl-1,3-oxazol-5-YL)-1,3,5-triazin-2-amine unique chemical properties that can be exploited in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C7H6ClN5O |
|---|---|
Molekulargewicht |
211.61 g/mol |
IUPAC-Name |
4-chloro-6-(4-methyl-1,3-oxazol-5-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H6ClN5O/c1-3-4(14-2-10-3)5-11-6(8)13-7(9)12-5/h2H,1H3,(H2,9,11,12,13) |
InChI-Schlüssel |
YZUOBYJFZLGWSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC=N1)C2=NC(=NC(=N2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




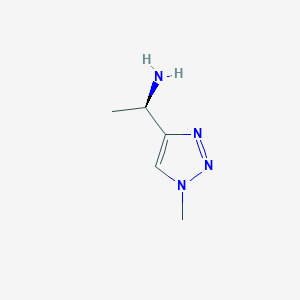
![1-Isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13197975.png)
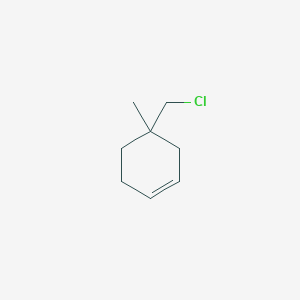

![N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine](/img/structure/B13197993.png)

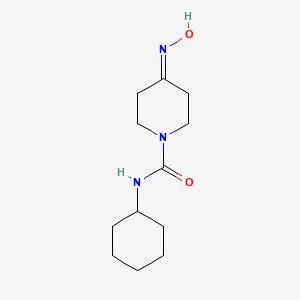
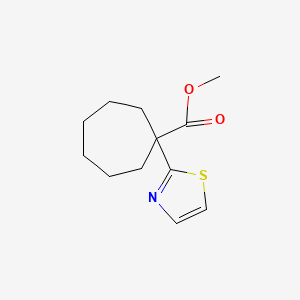
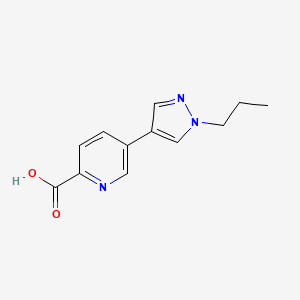
![6-[Cyclopropyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13198028.png)
![3-(methoxymethyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13198035.png)
